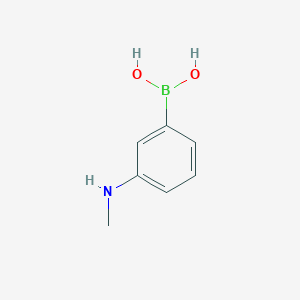
(3-(Methylamino)phenyl)boronic acid
Cat. No. B3162302
Key on ui cas rn:
877064-60-3
M. Wt: 150.97 g/mol
InChI Key: JDTIGLTXSGPNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08383652B2
Procedure details


161 mL (242 mmol) of 1.5M methyllithium in diethyl ether are added dropwise to a solution precooled to −78° C. of 37.6 g (202 mmol) of (3-bromophenyl)methylamine (prepared according to Example 24f) in 300 mL of tetrahydrofuran. After stirring for 1 hour at −78° C., 261 mL (444 mmol) of a 1.7M solution of tert-butyllithium in pentane are added dropwise and the medium is again stirred at −78° C. for 1 hour. At −65° C., 103.5 mL (808 mmol) of trimethyl borate are added dropwise and the reaction medium is then stirred, while allowing the temperature to rise to room temperature over 1 hour. After addition of ice, the reaction medium is extracted with a 1/1 heptane/ethyl acetate mixture and then with 1-butanol. The organic phases are combined, washed with water, dried over magnesium sulfate, filtered and evaporated; 11 g (40%) of 3-methylaminophenylboronic acid are obtained.




[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Name
3-methylaminophenylboronic acid
Yield
40%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][Li].BrC1[CH:5]=[C:6]([CH2:10][NH2:11])C=CC=1.[C:12]([Li])([CH3:15])([CH3:14])C.[B:17](OC)([O:20]C)[O:18]C>C(OCC)C.O1CCCC1.CCCCC>[CH3:1][NH:11][C:10]1[CH:6]=[C:5]([B:17]([OH:20])[OH:18])[CH:15]=[CH:12][CH:14]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
161 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
37.6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=CC1)CN
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCC
|
Step Four
|
Name
|
|
|
Quantity
|
103.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(OC)(OC)OC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 1 hour at −78° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the medium is again stirred at −78° C. for 1 hour
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction medium is then stirred
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to rise to room temperature over 1 hour
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition of ice
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the reaction medium is extracted with a 1/1 heptane/ethyl acetate mixture
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
3-methylaminophenylboronic acid
|
|
Type
|
product
|
|
Smiles
|
CNC=1C=C(C=CC1)B(O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11 g | |
| YIELD: PERCENTYIELD | 40% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
